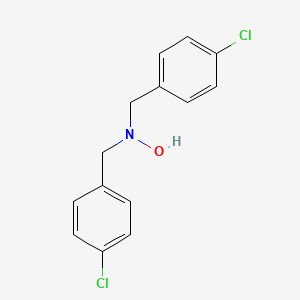

N,N-Bis(4-chlorobenzyl)hydroxylamine

Beschreibung

Contextual Significance of Hydroxylamines in Advanced Organic Chemistry Research

Hydroxylamine (B1172632) and its derivatives are of considerable importance in the field of advanced organic chemistry research. mdpi.comchemscene.com Historically viewed as versatile synthetic intermediates, recent discoveries have highlighted their potential in bioorganic and medicinal chemistry. mdpi.com One of the key applications of hydroxylamine derivatives is in the synthesis of complex nitrogen-containing natural products and their analogues. nih.gov

In synthetic chemistry, O-acyl-N,N-disubstituted hydroxylamines have gained significant attention for their ability to act as electrophilic nitrogen sources. mdpi.com This reactivity is crucial for constructing functionalized chiral tertiary amines and chiral N-heterocycles through catalytic processes. mdpi.com Furthermore, hydroxylamine derivatives are pivotal in the creation of key functional groups found in several emerging antitumor drugs. google.com The development of novel methods for synthesizing hydroxylamines, such as through the reaction of alcohols with alkyl sulfonyl halides followed by subsequent reactions, underscores their ongoing relevance in industrial-scale synthesis. google.com

Overview of N,N-Disubstituted Hydroxylamines: Structural Diversity and General Reactivity

N,N-disubstituted hydroxylamines represent a significant subclass of hydroxylamine derivatives, characterized by two organic substituents on the nitrogen atom of the hydroxylamine functional group. The synthesis of these compounds can be achieved through various established methods, including the alkylation of hydroxylamine, the catalytic reduction of oxime ethers, and Cope-type hydroaminations. mdpi.com

A prominent reaction of N,N-disubstituted hydroxylamines is their oxidation to form nitrones, which are valuable intermediates in organic synthesis. The Cope elimination of tertiary N-oxides provides an efficient route to N,N-disubstituted hydroxylamines. mdpi.com Moreover, the reaction of mono- or disubstituted alkenes with N,N-disubstituted hydroxylamines has been utilized for their preparation. mdpi.com

Recent research has also focused on N,N,O-trisubstituted hydroxylamines, which have shown promise as bioisosteres in medicinal chemistry. nih.govnih.gov These compounds can potentially enhance metabolic stability and reduce plasma protein binding of drug candidates. nih.gov The development of synthetic strategies for the direct formation of the N-O bond has expanded the accessibility and application of this class of compounds. nih.gov

Specific Research Relevance and Unique Features of N,N-Bis(4-chlorobenzyl)hydroxylamine

The core of the molecule is the N,N-disubstituted hydroxylamine moiety. This functional group is known to be a precursor for the formation of nitrones through oxidation. The benzyl (B1604629) groups themselves can be subject to various chemical transformations.

Below is a table summarizing the key chemical identifiers and computed properties for this compound.

| Property | Value |

| CAS Number | 40861-08-3 chemscene.combldpharm.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₃Cl₂NO chemscene.comchemicalbook.com |

| Molecular Weight | 282.17 g/mol chemscene.comchemicalbook.com |

| Topological Polar Surface Area (TPSA) | 23.47 Ų chemscene.com |

| LogP (calculated) | 4.3848 chemscene.com |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 4 chemscene.com |

This data is based on computational models.

The potential for this compound to serve as an intermediate in the synthesis of more complex molecules is an area for further investigation. For instance, a study on the metabolism of a structurally related compound, N-(4-chlorobenzyl)-N'-benzoylhydrazine, investigated its conversion to corresponding hydrazone, hydrolytic, and N-dealkylated metabolites, which may provide insights into the potential metabolic pathways of this compound. nih.gov

Structure

2D Structure

Eigenschaften

IUPAC Name |

N,N-bis[(4-chlorophenyl)methyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO/c15-13-5-1-11(2-6-13)9-17(18)10-12-3-7-14(16)8-4-12/h1-8,18H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJISSWQMTWDSGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334532 | |

| Record name | 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40861-08-3 | |

| Record name | 1-(4-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-N-hydroxymethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis 4 Chlorobenzyl Hydroxylamine and Analogous Hydroxylamines

Foundational Synthetic Routes to N,N-Disubstituted Hydroxylamines

Classical methods for synthesizing N,N-disubstituted hydroxylamines often rely on direct alkylation or condensation reactions. These foundational techniques have been widely used and provide a basis for more complex synthetic strategies.

One of the conventional methods for preparing N,N-disubstituted hydroxylamines involves the reaction of an N-substituted hydroxylamine (B1172632) with a carbonyl compound, such as an aldehyde or ketone. This reaction initially forms a nitrone, which can then be reduced to the corresponding hydroxylamine. For instance, the reaction of N-benzylhydroxylamine with an appropriate aldehyde, followed by a reducing agent, can yield an N,N-disubstituted hydroxylamine. guidechem.com

Another approach involves the direct condensation of a disubstituted amine with an oxidizing agent. For example, secondary amines can be oxidized to form N,N-disubstituted hydroxylamines. organic-chemistry.org However, controlling the oxidation to prevent the formation of nitrones or other byproducts can be a challenge. nih.gov

The choice of reagents and reaction conditions is critical to ensure the desired product is obtained with good yield and purity. These methods, while fundamental, sometimes face limitations in terms of substrate scope and reaction selectivity.

A direct and flexible method for the synthesis of N,N-disubstituted hydroxylamines is the alkylation of hydroxylamine or its salts with alkyl halides. wikipedia.org In the specific case of N,N-Bis(4-chlorobenzyl)hydroxylamine, this would involve the reaction of hydroxylamine hydrochloride with two equivalents of 4-chlorobenzyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. Careful control of the stoichiometry and reaction conditions is necessary to favor the formation of the desired N,N-disubstituted product over mono- or tri-substituted byproducts. wikipedia.org The reactivity of the benzyl (B1604629) halide is a key factor, and the presence of the chloro-substituent on the benzene (B151609) ring can influence the reaction rate.

| Reactants | Product | Conditions | Reported Yield |

| Hydroxylamine hydrochloride, 4-chlorobenzyl chloride | O-(4-Chlorobenzyl)hydroxylamine hydrochloride | Base (e.g., sodium carbonate) | 43.8% (for mono-substitution) |

| Benzaldehyde, Hydroxylamine hydrochloride | Benzaldehyde oxime | NaOH solution, 20-30°C | ~85-90% google.com |

| Benzaldehyde oxime, NaBH3CN | N-Benzylhydroxylamine | Methanol, HCl-methanol | Not specified guidechem.com |

This table presents examples of reactions that are foundational to the synthesis of the target compound and its analogues.

Modern and Catalytic Approaches for Hydroxylamine Derivatives

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of hydroxylamine derivatives. These modern approaches often employ transition metal catalysts and solid-phase techniques to achieve higher yields, greater selectivity, and broader substrate compatibility.

Transition metal catalysis has emerged as a powerful tool for the formation of C-N bonds, a key step in the synthesis of many hydroxylamine derivatives. Palladium- and copper-based catalysts are frequently used to facilitate cross-coupling reactions between hydroxylamines and aryl or alkyl halides. organic-chemistry.org For example, a palladium-catalyzed cross-coupling of a protected hydroxylamine with an aryl bromide can produce an N-arylhydroxylamine in good to excellent yield. organic-chemistry.org

Recent research has also demonstrated the use of iridium catalysts for the asymmetric hydrogenation of oximes to produce chiral hydroxylamines. acs.orgincatt.nl These methods offer high enantioselectivity and functional group tolerance. incatt.nl Furthermore, palladium catalysis has been employed for the synthesis of sterically hindered O-tert-alkyl-N,N-disubstituted hydroxylamines. nih.gov These catalytic systems provide milder reaction conditions and greater efficiency compared to traditional methods. nih.govresearchgate.net

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium/BippyPhos | Cross-coupling | Hydroxylamines, Aryl halides organic-chemistry.org | Good to excellent yields, broad scope organic-chemistry.org |

| Copper | N-Arylation | Hydroxylamines, Aryl iodides organic-chemistry.org | Good to excellent yields, functional group tolerance |

| Iridium(III) complexes | Asymmetric Hydrogenation | Oximes acs.orgnih.gov | High enantioselectivity, high chemoselectivity incatt.nl |

| Palladium/Xantphos | C-O Cross-coupling | O-acyl hydroxylamines, Alkyl electrophiles nih.gov | Access to congested products, mild conditions nih.govresearchgate.net |

This table summarizes modern catalytic approaches for synthesizing hydroxylamine derivatives.

Solid-phase synthesis has revolutionized the creation of compound libraries for drug discovery and other applications. google.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions to build the desired molecule. google.comnih.gov The key advantage is that excess reagents and byproducts can be easily washed away, simplifying the purification process. google.com

For the synthesis of hydroxylamine scaffolds, a common strategy is to immobilize a protected hydroxylamine onto a resin. nih.gov This resin-bound hydroxylamine can then be reacted with a variety of building blocks to generate a diverse library of hydroxylamine derivatives. google.com After the synthesis is complete, the desired compounds are cleaved from the solid support. This approach has been successfully used to prepare peptide hydroxylamines and other complex hydroxylamine-containing molecules. nih.gov

The synthesis of specific stereoisomers of chiral hydroxylamines is a significant challenge in organic chemistry. incatt.nl Enantiomerically pure hydroxylamines are valuable as chiral auxiliaries and as components of biologically active molecules. acs.org

Several modern strategies have been developed to address this challenge. One prominent method is the catalytic asymmetric hydrogenation of oximes. Chiral iridium catalysts have been shown to be highly effective in converting prochiral oximes to chiral hydroxylamines with high enantioselectivity. acs.orgincatt.nl Another approach involves the conjugate addition of hydroxylamines to chiral enoates, which can proceed with high diastereoselectivity. nih.gov Additionally, enzymatic methods using imine-reductases have been reported for the asymmetric synthesis of axially chiral amines from ketones and primary amines, a strategy that could potentially be adapted for hydroxylamine synthesis. researchgate.net These stereoselective methods are crucial for accessing the full range of chemical diversity within the hydroxylamine class of compounds.

Aminative Difunctionalization Techniques for N-Alkyl Hydroxylamines

A significant advancement in the synthesis of N-alkyl hydroxylamines is the direct aminative difunctionalization of alkenes. This approach allows for the simultaneous introduction of an amino group and another functional group across a double bond, providing a rapid and atom-economical route to complex molecules.

Recent research has highlighted the efficacy of iron-catalyzed aminative difunctionalization. prepchem.comsigmaaldrich.comchemicalbook.comprepchem.comchemicalbook.com This methodology facilitates the direct synthesis of unprotected secondary and tertiary alkylamines from simple alkenes. sigmaaldrich.com A key innovation in this area is the design and scalable synthesis of novel hydroxylamine-derived aminating reagents. prepchem.comchemicalbook.comprepchem.com These reagents enable the installation of medicinally relevant amine moieties, such as methylamine, morpholine, and piperazine, through processes like the aminochlorination of alkenes. prepchem.comsigmaaldrich.comchemicalbook.com

The versatility of this iron-catalyzed approach is demonstrated by its broad substrate scope and excellent functional group tolerance. prepchem.comsigmaaldrich.comchemicalbook.com The reaction is not limited to aminochlorination; other functionalities can be introduced, including aminoazidation, aminohydroxylation, and even intramolecular carboamination. prepchem.comsigmaaldrich.comchemicalbook.com This highlights the extensive potential of these new reagents and methods for discovering novel amination reactions. prepchem.comsigmaaldrich.comchemicalbook.com The ability to directly synthesize densely functionalized aliphatic amines, which are prevalent in natural products and pharmaceuticals, underscores the importance of this synthetic strategy. prepchem.com

Table 1: Examples of Aminative Difunctionalization Reactions

| Alkene Type | Aminating Reagent Type | Functionalization | Catalyst | Key Features |

| Unactivated mono- and disubstituted alkenes | Hydroxylamine-derived | Aminochlorination | Iron-based | Direct synthesis of unprotected secondary and tertiary 2-chloro-N-alkylamines. prepchem.com |

| Drug-like molecules with polar functional groups | Hydroxylamine-derived | Aminoazidation | Iron-based | Broad functional group tolerance. prepchem.comsigmaaldrich.comchemicalbook.com |

| General Alkenes | Hydroxylamine-derived | Aminohydroxylation | Iron-based | Scalable synthesis of aminating reagents. prepchem.comchemicalbook.comprepchem.com |

Oxidative Cross-Coupling Reactions Utilizing Hydroxylamine Derivatives

Oxidative cross-coupling reactions represent another powerful tool for the synthesis of complex molecules containing the hydroxylamine motif. These reactions involve the formation of new bonds, often carbon-carbon or carbon-nitrogen, under oxidative conditions. While direct oxidative coupling to form this compound is less commonly reported, related methodologies involving hydroxylamine derivatives are well-established.

A key transformation of N,N-disubstituted hydroxylamines is their oxidation to nitrones. chimia.chresearchgate.net Nitrones are valuable synthetic intermediates that can undergo a variety of reactions, including [3+2] cycloadditions and reactions with organometallic reagents. chimia.ch The oxidation of N,N-disubstituted hydroxylamines to nitrones can be achieved using various stoichiometric oxidizing agents. chimia.chresearchgate.net

Furthermore, hydroxylamine derivatives can participate in cross-coupling reactions to form C-N bonds. For instance, palladium-catalyzed cross-coupling of hydroxylamines with aryl bromides, chlorides, and iodides has been developed, offering a route to N-arylhydroxylamines. organic-chemistry.org This method utilizes a specific bis-pyrazole phosphine (B1218219) ligand (BippyPhos) and demonstrates good functional group tolerance. organic-chemistry.org Copper-mediated cross-coupling of O-acetyl hydroxamic acids with boronic acids and organostannanes also provides a pathway to N-amidation under non-basic and non-oxidizing conditions. nih.gov

Transition-metal-free oxidative coupling reactions have also emerged as an environmentally benign alternative. For example, the 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical can mediate the cross-coupling of alkynyl Grignard reagents with nitrones. nih.gov

Table 2: Overview of Oxidative Coupling Reactions Involving Hydroxylamine Derivatives

| Coupling Partners | Catalyst/Mediator | Bond Formed | Product Type |

| N,N-Disubstituted Hydroxylamine | Stoichiometric Oxidants | N=C | Nitrone chimia.chresearchgate.net |

| Hydroxylamine and Aryl Halide | Palladium/BippyPhos | C-N | N-Arylhydroxylamine organic-chemistry.org |

| O-Acetyl Hydroxamic Acid and Boronic Acid/Organostannane | Copper | C-N | Amide nih.gov |

| Alkynyl Grignard and Nitrone | TEMPO (catalytic) | C-C | Propargyl N-hydroxylamine nih.gov |

Synthesis of Key Halogenated Benzyl-Containing Precursors and Intermediates Relevant to this compound

The synthesis of this compound relies on the availability of the key precursor, 4-chlorobenzyl halide. Both 4-chlorobenzyl chloride and 4-chlorobenzyl bromide are common starting materials for introducing the 4-chlorobenzyl group.

Synthesis of 4-Chlorobenzyl Chloride:

Several methods exist for the preparation of 4-chlorobenzyl chloride. A common industrial method involves the high-temperature chlorination of p-chlorotoluene. Alternatively, photochlorination using a mercury immersion lamp or a photolamp can be employed, though yields may be lower. prepchem.com Another approach is the reaction of 4-chlorotoluene (B122035) with sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide or azo-bis-isobutyronitrile. prepchem.com The reaction of benzyl alcohol with a halogenating agent is also a viable route. google.comacgpubs.org For instance, treatment of 4-chlorobenzyl alcohol with concentrated hydrochloric acid in the presence of 1,4-dioxane (B91453) can yield the corresponding chloride. acgpubs.org

Synthesis of 4-Chlorobenzyl Bromide:

4-Chlorobenzyl bromide can be synthesized through the bromination of 4-chlorotoluene. prepchem.com This reaction is typically carried out in a solvent like carbon tetrachloride and initiated by light. prepchem.com Another route involves the reaction of 4-chlorobenzyl alcohol with a brominating agent such as bromodimethylsulfonium bromide (BDMS). sigmaaldrich.comchemicalbook.com A mixture of 4-chlorobenzaldehyde, chlorotrimethylsilane, 1,1,3,3-tetramethyldisiloxane, and lithium bromide can also be refluxed to produce 4-chlorobenzyl bromide. sigmaaldrich.comchemicalbook.com

Table 3: Synthetic Routes to 4-Chlorobenzyl Halides

| Target Molecule | Starting Material | Reagents | Key Conditions |

| 4-Chlorobenzyl chloride | 4-Chlorotoluene | Chlorine gas | High temperature or photochemical irradiation prepchem.com |

| 4-Chlorobenzyl chloride | 4-Chlorotoluene | Sulfuryl chloride, benzoyl peroxide | Heating prepchem.com |

| 4-Chlorobenzyl chloride | 4-Chlorobenzyl alcohol | Concentrated HCl, 1,4-dioxane | Room temperature acgpubs.org |

| 4-Chlorobenzyl bromide | 4-Chlorotoluene | Bromine, carbon tetrachloride | Light irradiation prepchem.com |

| 4-Chlorobenzyl bromide | 4-Chlorobenzyl alcohol | Bromodimethylsulfonium bromide | - sigmaaldrich.comchemicalbook.com |

| 4-Chlorobenzyl bromide | 4-Chlorobenzaldehyde | Chlorotrimethylsilane, 1,1,3,3-tetramethyldisiloxane, LiBr | Reflux sigmaaldrich.comchemicalbook.com |

Chemical Reactivity and Transformation Pathways of N,n Bis 4 Chlorobenzyl Hydroxylamine

Redox Chemistry and Radical Generation of N,N-Bis(4-chlorobenzyl)hydroxylamine

The redox behavior of N,N-dialkylhydroxylamines, such as this compound, is central to their chemical reactivity. This includes their propensity to form stable radical species and undergo various oxidative and reductive transformations.

Formation and Characterization of Nitroxide Radical Species from N,N-Dialkylhydroxylamines

N,N-dialkylhydroxylamines are precursors to nitroxide radicals, which are N,N-disubstituted N-oxyl radicals featuring an unpaired electron delocalized between the nitrogen and oxygen atoms. thieme-connect.de This delocalization contributes to their stability. thieme-connect.de The formation of nitroxides from N,N-dialkylhydroxylamines typically occurs through a one-electron oxidation process. Various oxidizing agents can facilitate this transformation. For instance, heating a hydroxylamine (B1172632) can lead to disproportionation, yielding a nitrone and the corresponding amine, a process that can involve nitroxide intermediates. researchgate.net

The stability of the resulting nitroxide radical is significantly influenced by the nature of the substituents on the nitrogen atom. Bulky substituents, such as those in many piperidine-based nitroxides, sterically hinder radical-radical dismutation, thereby enhancing kinetic stability. thieme-connect.denih.gov However, nitroxides that possess an α-hydrogen atom can undergo disproportionation to form a nitrone and a hydroxylamine. thieme-connect.de

The primary method for the characterization of these paramagnetic nitroxide species is Electron Paramagnetic Resonance (EPR) spectroscopy. thieme-connect.de EPR spectroscopy provides detailed information about the electronic structure and the local environment of the radical. The isotropic hyperfine coupling constant (hcc) of the nitrogen atom (aN) is a key parameter obtained from EPR spectra. The magnitude of aN is sensitive to the geometry of the nitroxide; planar or nearly planar nitroxides exhibit smaller aN values compared to their pyramidal counterparts. mdpi.com This is because the contribution of the nitrogen s-orbital to the Singly Occupied Molecular Orbital (SOMO) increases with pyramidalization. mdpi.com

Table 1: Factors Influencing Nitroxide Radical Stability

| Factor | Description | Impact on Stability |

|---|---|---|

| Substituent Bulk | Steric hindrance around the N-O group prevents dimerization and disproportionation. thieme-connect.denih.gov | Increases kinetic stability. |

| α-Hydrogens | Presence of hydrogen atoms on the carbon adjacent to the nitrogen can lead to disproportionation. thieme-connect.de | Decreases stability. |

| Ring Strain | In rigid bicyclic systems, disproportionation is disfavored if it leads to a nitrone that violates Bredt's rule. thieme-connect.de | Increases stability. |

| Delocalization | The unpaired electron is delocalized between the nitrogen and oxygen atoms. thieme-connect.de | Increases thermodynamic stability. |

Oxidative Transformations and Radical Quenching Mechanisms

N,N-dialkylhydroxylamines can be oxidized under milder conditions than the corresponding secondary amines to yield nitrones. chimia.ch This oxidation is a key transformation and can be achieved using a variety of reagents. chimia.chnih.gov For example, 1-oxo-2,2,6,6-tetramethylpiperidinium bromide has been shown to convert α-H N,N-dialkylhydroxylamines to nitrones through a two-electron oxidation mechanism under mild conditions. researchgate.netresearchgate.net Other oxidants like urea-hydrogen peroxide (UHP) in conjunction with metal catalysts or in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have also been effectively used for the synthesis of hydroxylamines from secondary amines, a process that can be over-oxidized to nitrones if not controlled. nih.govacs.org

Nitroxides, formed from the one-electron oxidation of hydroxylamines, are well-known for their ability to act as radical scavengers. nih.gov They can participate in electron transfer reactions and chemical repair mechanisms by donating a hydrogen atom. nih.gov The antioxidant properties of nitroxides are linked to their redox cycle involving the hydroxylamine and the corresponding oxoammonium cation. nih.gov For instance, nitroxides can catalytically degrade superoxide (B77818), mimicking the action of superoxide dismutase (SOD). nih.gov

The quenching of reactive radical species by nitroxides can occur through radical-radical recombination. nih.gov The rate constants for these scavenging reactions are generally high. The process often involves the reversible reduction of the nitroxide to its corresponding hydroxylamine. nih.gov Ascorbate (B8700270), for example, can reduce nitroxides to hydroxylamines, which can then be re-oxidized back to the nitroxide by species like the ascorbate free radical. nih.gov

Selective Reduction Pathways of Nitro- and Hydroxylamine Precursors

Hydroxylamines themselves can be synthesized through the selective reduction of precursor functional groups, most notably nitro compounds. The reduction of aromatic nitro compounds can lead to several products, but achieving high selectivity for the N-arylhydroxylamine is a significant challenge as the thermodynamically more stable aromatic amine is often the preferred product. mdpi.comresearchgate.net

Various catalytic systems have been developed to address this challenge. For example, the reduction of nitroarenes using zinc dust in a CO2/H2O system has been shown to produce N-arylhydroxylamines with high selectivity under mild conditions. rsc.org This method avoids the use of ammonium (B1175870) chloride, making it more environmentally benign. rsc.org Other methods include catalytic hydrogenation using catalysts like Raney nickel with hydrazine (B178648) at low temperatures or rhodium on carbon. wikipedia.org A new bacterial nitroreductase, BaNTR1, has also been identified as an effective biocatalyst for the controllable reduction of nitroarenes with electron-withdrawing groups to the corresponding N-arylhydroxylamines with excellent selectivity. rsc.org

The choice of reducing agent is crucial. While strong reducing agents like lithium aluminium hydride tend to reduce aliphatic nitro compounds to amines, milder reagents can yield hydroxylamines. wikipedia.org For instance, diborane (B8814927) can reduce aliphatic nitro compounds to hydroxylamines, and a combination of zinc dust and ammonium chloride is also effective for this transformation. wikipedia.org Supported silver nanoparticles (Ag/TiO2) have demonstrated high catalytic activity for the selective reduction of nitroarenes, where the choice of reductant dictates the product: sodium borohydride (B1222165) (NaBH4) yields aryl amines, while ammonia-borane (NH3BH3) produces N-aryl hydroxylamines. nih.gov

The reduction of oximes is another pathway to hydroxylamines. nih.gov This transformation is challenging because oximes are difficult to reduce, and the weak N-O bond can be cleaved, leading to primary amines as byproducts. nih.gov Catalytic systems, including platinum-based heterogeneous catalysts and, more recently, transition-metal-based homogeneous catalysts, have been developed to improve the selectivity of this reduction. nih.gov

Table 2: Selected Methods for the Reduction of Nitroarenes to N-Arylhydroxylamines

| Reagent/Catalyst System | Substrate Scope | Key Features | Reference |

|---|---|---|---|

| Zn dust in CO2/H2O | Nitroarenes | High selectivity, mild conditions, environmentally benign. rsc.org | rsc.org |

| Nitroreductase BaNTR1 | Nitroarenes with electron-withdrawing groups | Biocatalytic, excellent selectivity (>99%), mild conditions. rsc.org | rsc.org |

| Ag/TiO2 with NH3BH3 | Substituted nitroarenes | Heterogeneous catalysis, high yields, short reaction times. nih.gov | nih.gov |

Reactions Involving the Hydroxylamine Functional Group

The hydroxylamine moiety in this compound is the site of several important chemical transformations, including dealkylation and reactions with carbonyl compounds to form nitrones.

Mechanistic Pathways of N-Dealkylation in N,N-Dialkyl Aromatic Amines

The N-dealkylation of N,N-dialkyl aromatic amines is a significant metabolic and chemical transformation. nih.gov In the context of nitrosative dealkylation mediated by nitrous acid, the reaction proceeds through complex, linked mechanisms that can be influenced by reaction conditions such as acidity. psu.edursc.org

A key mechanistic feature is the initial one-electron oxidation of the tertiary amine by the nitrosonium ion (NO+) to form an amine radical cation. psu.edursc.orgresearchgate.net This radical cation is a central intermediate from which several pathways can diverge. acs.org

One major pathway involves the abstraction of a hydrogen atom from a carbon atom alpha to the nitrogen by another species, such as nitrogen dioxide (NO2), to generate an iminium ion. psu.edursc.orgresearchgate.net This iminium ion is unstable and subsequently hydrolyzes to yield a secondary amine and a corresponding aldehyde (e.g., formaldehyde (B43269) from a methyl group or acetaldehyde (B116499) from an ethyl group). nih.govpsu.edu

The regioselectivity of the dealkylation (i.e., which alkyl group is removed) can depend on the acidity of the medium. For N-ethyl-N-methylanilines, de-ethylation is favored at high acidity, while de-methylation is predominant at higher pH values (pH ≥ 2). psu.edursc.org This suggests competing mechanistic pathways. Besides the hydrogen abstraction route, other pathways to the iminium ion include the deprotonation of the radical cation to form an α-amino radical, which is then rapidly oxidized, or the elimination of NOH from a nitrosammonium ion intermediate. psu.edursc.org These competing pathways are often less regioselective. psu.edu

Table 3: Mechanistic Steps in Nitrosative N-Dealkylation

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Oxidation | One-electron oxidation of the tertiary amine by NO+. psu.edursc.orgresearchgate.net | Amine radical cation |

| 2. H-Abstraction | Abstraction of an α-hydrogen from the radical cation by NO2. psu.edursc.orgresearchgate.net | Iminium ion |

| 3. Hydrolysis | Reaction of the iminium ion with water. nih.govpsu.edu | Secondary amine, Aldehyde |

| Alternative Pathway | Deprotonation of the radical cation followed by oxidation. psu.edursc.org | α-Amino radical, Iminium ion |

| Alternative Pathway | Elimination of NOH from a nitrosammonium ion. psu.edursc.org | Iminium ion |

Formation and Reactivity of Nitrones derived from N-Substituted Hydroxylamines and Aldehydes/Ketones

Nitrones are valuable synthetic intermediates with the general structure R1R2C=N+(-O-)-R3. wikipedia.org They can be synthesized from N,N-disubstituted hydroxylamines through two primary routes: direct oxidation or condensation with carbonyl compounds. chimia.chwikipedia.orgsci-hub.se

The direct oxidation of N,N-disubstituted hydroxylamines is one of the most straightforward methods for nitrone synthesis. chimia.chnih.gov A variety of oxidizing agents have been employed for this purpose, including mercuric oxide, sodium hypochlorite, and manganese dioxide. chimia.ch The choice of oxidant can be critical, especially when dealing with highly functionalized or unsymmetrical hydroxylamines where regioselectivity becomes an issue. chimia.chnih.gov

Alternatively, nitrones are formed by the condensation of N-monosubstituted hydroxylamines with aldehydes or ketones. wikipedia.orgsci-hub.se This reaction typically proceeds under thermal conditions and may be facilitated by a dehydrating agent to remove the water formed during the reaction. organic-chemistry.orgmdpi.com This method avoids the regioselectivity issues associated with the oxidation of unsymmetrical hydroxylamines. wikipedia.org

Nitrones exhibit a rich reactivity profile. They are 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings (isoxazolidines). chimia.chmdpi.com This reactivity is a cornerstone of their utility in the synthesis of complex nitrogen-containing natural products. chimia.ch Furthermore, nitrones can act as carbonyl mimics; the α-carbon is electrophilic, and they can be hydrolyzed back to the corresponding carbonyl compound and N-hydroxylamine. wikipedia.org

Nucleophilic Addition Reactions and Their Divergent Outcomes

N,N-disubstituted hydroxylamines can act as nitrogen nucleophiles, participating in addition reactions with various electrophilic partners. The lone pair of electrons on the nitrogen atom can attack polarized multiple bonds, most notably those in carbonyl compounds and imines. masterorganicchemistry.comyoutube.com However, the reactivity of this compound as a nucleophile is tempered by the steric hindrance imposed by the two bulky 4-chlorobenzyl groups, which can impede its approach to the electrophilic center.

N-functionalized hydroxylamine reagents are increasingly used as stable precursors that generate imines in situ for subsequent nucleophilic addition. researchgate.netnih.govresearchgate.net This strategy streamlines the synthesis of complex molecules like amino acid derivatives by allowing for a one-pot reaction involving various nucleophiles (C, N, O, S). researchgate.net For instance, a hydroxylamine reagent can react with an aldehyde to form an intermediate that is then attacked by a nucleophile. youtube.com

The outcomes of these reactions can be divergent, depending on the reaction conditions and the nature of the electrophile. In the context of addition to α,β-unsaturated carbonyl systems, hydroxylamines can undergo conjugate (1,4) addition. For example, hydroxylamine can add to a chalcone, followed by cyclization to form an isoxazole (B147169) ring. mdpi.com While direct examples involving this compound are not prevalent in the literature, its potential to add to activated electrophiles like acyl pyridinium (B92312) salts exists, which are known to react with other nucleophiles to form 1,4-dihydropyridine (B1200194) derivatives. rsc.org

Table 1: Potential Nucleophilic Addition Reactions

| Electrophile | Reaction Type | Potential Product Class | Notes |

|---|---|---|---|

| Aldehydes/Ketones | 1,2-Nucleophilic Addition | Hemiaminal-like adducts | Reaction may be reversible and is subject to significant steric hindrance. |

| Imines | Nucleophilic Addition | Aminal derivatives | Used in streamlined syntheses where the hydroxylamine is an imine precursor. researchgate.netnih.gov |

| α,β-Unsaturated Carbonyls | Conjugate (1,4) Addition | β-Aminocarbonyl compounds | Competes with 1,2-addition. |

| Acyl Halides/Anhydrides | Nucleophilic Acyl Substitution | N-Acylated hydroxylamines | Results in substitution rather than addition, forming a stable amide-like bond. |

Electrophilic Amination Reactions Mediated by Hydroxylamine Reagents

A significant area of modern organic synthesis involves the use of hydroxylamine derivatives as electrophilic aminating agents. rsc.orgnih.govscispace.com In this "umpolung" or reverse-polarity approach, the nitrogen atom, typically a nucleophile, is rendered electrophilic. nih.gov This is achieved by attaching an electron-withdrawing group to the oxygen atom (e.g., sulfonyl, acyl), which makes the N-O bond susceptible to cleavage upon attack by a nucleophile at the nitrogen center. researchgate.netwiley-vch.de

Hydroxylamine-derived reagents have emerged as powerful tools for forming C-N bonds, serving as stable and versatile sources of electrophilic nitrogen for both transition-metal-catalyzed and metal-free aminations. researchgate.net These reactions can be used to synthesize primary, secondary, and tertiary amines. nih.gov For instance, O-benzoyl hydroxylamines are widely used in transition-metal-catalyzed electrophilic aminations. researchgate.net Similarly, N,N-dialkylhydroxylamines can be used in nickel-catalyzed reactions with organozinc halides to prepare tertiary amines. researchgate.net

While this compound itself has an -OH group, it can be readily converted into a more potent electrophilic aminating agent by derivatizing the oxygen. For example, conversion to an O-sulfonyl or O-acyl derivative would activate the nitrogen atom toward nucleophilic attack by carbanions (e.g., Grignard reagents, organolithiums, or enolates), facilitating the transfer of the bis(4-chlorobenzyl)amino group. wikipedia.org

Table 2: Electrophilic Amination Pathways

| Activating Group (on Oxygen) | Nucleophile (Nu⁻) | Reaction Type | Product |

|---|---|---|---|

| -SO₂R (Sulfonyl) | Organometallic (R'MgX) | Electrophilic Amination | R'-N(CH₂-C₆H₄Cl)₂ |

| -C(O)R (Acyl) | Enolate | α-Amination of Carbonyl | α-[N,N-Bis(4-chlorobenzyl)amino] carbonyl |

| -C(O)R (Acyl) | Organozinc (R'₂Zn) | Ni-catalyzed Amination researchgate.net | R'-N(CH₂-C₆H₄Cl)₂ |

| -P(O)(OR)₂ (Phosphate) | Arylboronic Acid | Transition-Metal Catalyzed Amination | Ar-N(CH₂-C₆H₄Cl)₂ |

Influence of Aromatic Halogenation on Reactivity

Regioselectivity and Electronic Effects of Para-Chloro Substituents in Chemical Reactions

The regioselectivity, or the preference for reaction at one position over another, is governed by the electronic effects of substituents. wikipedia.orglibretexts.org A chlorine atom exerts two opposing electronic effects: it is electron-withdrawing through induction (-I effect) due to its high electronegativity, and it is electron-donating through resonance (+R effect) via its lone pairs. stackexchange.comlumenlearning.comquora.com

In the case of halogens, the inductive effect is stronger than the resonance effect, making chlorobenzene (B131634) less reactive than benzene (B151609) towards electrophilic aromatic substitution. stackexchange.comquora.com The chlorine atom deactivates the aromatic ring by reducing its electron density. quora.com However, the resonance effect, which donates electron density primarily to the ortho and para positions, directs incoming electrophiles to these sites. libretexts.org This makes the halogen an ortho, para-directing deactivator.

For this compound, these effects are significant:

Reactivity of the Aromatic Ring : The rings are deactivated towards further electrophilic substitution (e.g., nitration, Friedel-Crafts) compared to unsubstituted benzyl (B1604629) groups. Any such reaction would be directed to the positions ortho to the chlorobenzyl methylene (B1212753) group.

Reactivity of the Hydroxylamine Nitrogen : The strong electron-withdrawing nature of the two 4-chlorobenzyl groups decreases the electron density and nucleophilicity of the hydroxylamine nitrogen atom. This makes it a weaker nucleophile compared to, for instance, N,N-dibenzylhydroxylamine. Conversely, this electronic pull enhances the electrophilicity of the nitrogen when the hydroxyl group is converted into a good leaving group for electrophilic amination reactions.

Table 3: Electronic Effects of a Para-Chloro Substituent

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to chlorine's electronegativity. stackexchange.com | Decreases electron density on the benzene ring and the benzylic carbon, deactivating the ring and reducing the nucleophilicity of the remote nitrogen atom. |

| Resonance Effect (+R) | Donation of a lone pair of electrons into the aromatic π-system. libretexts.org | Slightly increases electron density at the ortho and para positions, directing incoming electrophiles to those sites. This effect is weaker than the inductive effect. |

Potential for Halogen-Based Cross-Coupling and Functionalization

The carbon-chlorine bonds in this compound offer a valuable handle for molecular diversification through transition-metal-catalyzed cross-coupling reactions. youtube.com These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net While C-Cl bonds are generally less reactive than C-Br or C-I bonds, suitable palladium catalysts and reaction conditions can facilitate their participation in oxidative addition, the key initiating step of many catalytic cycles. nih.govresearchgate.net

Potential transformations include:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst to form a new C-C bond, effectively replacing the chlorine with an aryl or alkyl group. nih.gov

Buchwald-Hartwig Amination : Palladium-catalyzed coupling with an amine to replace the chlorine atom with a new nitrogen-based functional group. youtube.com

Sonogashira Coupling : Reaction with a terminal alkyne, catalyzed by palladium and copper, to install an alkynyl group in place of the chlorine. youtube.comresearchgate.net

Heck Coupling : Palladium-catalyzed reaction with an alkene to form a new C-C bond at the vinylic position. youtube.com

These reactions provide a pathway to synthesize a wide array of complex derivatives from this compound, where the core hydroxylamine structure is retained while the peripheral aromatic rings are modified. The site-selectivity of these reactions is straightforward as both halogen atoms are electronically and sterically equivalent.

Mechanistic Investigations of Reactions Involving N,n Bis 4 Chlorobenzyl Hydroxylamine and Its Analogs

Elucidation of Radical Reaction Mechanisms, Including N-O Bond Homolysis

A defining characteristic of N,N-disubstituted hydroxylamines is the inherent weakness of the nitrogen-oxygen (N-O) sigma (σ) bond. psu.edu The bond dissociation energy (BDE) for this linkage is estimated to be between 55 and 65 kcal·mol⁻¹, which is significantly lower than that of C-C, C-N, or C-O bonds. psu.edu This low BDE makes the N-O bond susceptible to cleavage under relatively mild conditions, particularly thermal induction, leading to the formation of radical species.

The homolytic cleavage, or homolysis, of the N-O bond in a generic N,N-disubstituted hydroxylamine (B1172632) generates a dialkylaminyl radical and a hydroxyl radical. This process is a key initial step in the thermal decomposition of many hydroxylamine derivatives. researchgate.netic.ac.uk Theoretical investigations into the thermal decomposition of the parent hydroxylamine (NH₂OH) suggest that while simple unimolecular bond dissociation is less likely, bimolecular pathways and isomerization can occur with activation barriers around 25 kcal/mol, a value that decreases in aqueous solutions. acs.orgresearchgate.net For N,N-disubstituted analogs like N,N-Bis(4-chlorobenzyl)hydroxylamine, thermal stress is expected to initiate N-O bond homolysis, producing N,N-bis(4-chlorobenzyl)aminyl radicals. These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated systems, or other radical-mediated pathways. psu.edu

The stability and subsequent reaction pathways of the generated aminyl radicals are influenced by the nature of the substituents on the nitrogen atom. In the case of this compound, the benzyl (B1604629) groups can stabilize the radical through resonance.

Table 1: General Bond Dissociation Energies (BDEs) Relevant to Hydroxylamine Analogs

| Bond Type | Typical BDE (kcal·mol⁻¹) | Significance |

|---|---|---|

| N-O (in Hydroxylamines) | 55 - 65 | Weak bond, prone to homolytic cleavage, initiating radical reactions. psu.edu |

| O-H (in Hydroxylamines) | ~70-85 | Stronger than the N-O bond, cleavage is less common but possible. |

| C-N | ~70-90 | Significantly stronger than the N-O bond. |

| C-H (benzyl) | ~85-90 | Relevant for hydrogen abstraction side reactions by radical intermediates. |

Studies of Concerted vs. Stepwise Mechanisms in Cycloaddition and Addition Reactions

N,N-disubstituted hydroxylamines and their derivatives, particularly nitrones formed via their oxidation, are valuable participants in cycloaddition and addition reactions. The mechanisms of these reactions are often debated, centering on whether they proceed through a concerted (single transition state) or a stepwise (involving a distinct intermediate) pathway.

One key reaction is the reverse Cope elimination , also known as Cope-type hydroamination. This reaction involves the addition of an N,N-disubstituted hydroxylamine to an alkene or alkyne. researchgate.netresearchgate.net Mechanistic studies and computational calculations have established that these additions are typically concerted processes that proceed via a five-membered cyclic transition state. researchgate.netnih.govnih.gov This mechanism is the microscopic reverse of the well-known Cope elimination of N-oxides. nih.gov While a stepwise mechanism involving a nitroxyl (B88944) radical intermediate was once proposed, the observed stereospecificity of the reaction and its insensitivity to radical inhibitors have largely led to this pathway being discounted in favor of the concerted model. nih.gov

In contrast, the [3+2] cycloaddition of nitrones (which can be readily generated from N,N-disubstituted hydroxylamines) with alkenes presents a more complex mechanistic picture. chimia.ch These reactions can proceed through either a concerted or a stepwise diradical mechanism, and the preferred pathway can depend on the specific reactants. researchgate.netresearchgate.net Computational studies using Density Functional Theory (DFT) suggest that for reactions with normal, unactivated alkenes, the concerted pathway is generally favored. researchgate.netresearchgate.net However, for highly reactive or electronically unusual dipolarophiles, the stepwise diradical process can become competitive. researchgate.net The transition state in the concerted pathway is often asynchronous, meaning the two new sigma bonds are not formed to the same extent at the transition state. nih.gov

Detailed Analysis of Transition States and Intermediates in Catalytic Cycles

N,N-disubstituted hydroxylamines and their O-acyl derivatives are important substrates in various catalytic transformations, particularly for the synthesis of amines and N-heterocycles. nih.gov Detailed analysis of the catalytic cycles provides critical information on the roles of the catalyst, substrates, and the structure of key intermediates and transition states.

For instance, palladium catalysis is used in the synthesis of O-tert-alkyl-N,N-disubstituted hydroxylamines. A proposed catalytic cycle begins with the reduction of a Pd(II) precursor to the active Pd(0) catalyst. nih.gov This is followed by a single-electron transfer (SET) from the Pd(0) species to a tertiary alkyl chloride, generating a Pd(I) intermediate and a tertiary alkyl radical. These species recombine to form a Pd(II) intermediate, which then undergoes ligand exchange with an in-situ generated N,N-disubstituted hydroxylamine. The cycle concludes with a reductive elimination step that furnishes the final product and regenerates the Pd(0) catalyst. nih.gov

In another example, the iridium-catalyzed asymmetric hydrogenation of oximes to chiral hydroxylamines involves an outer-sphere mechanism. incatt.nl The proposed cycle starts with the protonation of the oxime nitrogen by a strong Brønsted acid co-catalyst, which activates the substrate. After coordination of molecular hydrogen to the iridium center, the acid's conjugate base assists in the heterolytic cleavage of H₂, forming a metal hydride. This hydride is then transferred to the C=N bond of the activated oxime via an outer-sphere transition state, yielding the chiral hydroxylamine product. incatt.nl

The catalytic hydrogenation of nitrones to hydroxylamines has also been achieved using rhodium(III) catalysts. These reactions are thought to proceed via a novel 7-membered cyclic transition state, which helps to control enantioselectivity and prevent the undesired cleavage of the N-O bond. researchgate.net

Table 2: Key Intermediates in Proposed Catalytic Cycles Involving Hydroxylamine Analogs

| Catalytic System | Key Intermediate Species | Role in Catalytic Cycle |

|---|---|---|

| Palladium-catalyzed coupling | Alkyl-hydroxylamino Pd(II) intermediate | Precedes reductive elimination to form the final product. nih.gov |

| Iridium-catalyzed hydrogenation | Iridium-hydride species | Acts as the hydrogen-transfer agent to the activated substrate. incatt.nl |

| Rhodium-catalyzed hydrogenation | 7-membered cyclic transition state | Controls stereochemistry and prevents N-O bond cleavage. researchgate.net |

Examination of Solvent, pH, and Temperature Effects on Reaction Pathways and Selectivity

The pathways and outcomes of reactions involving this compound and its analogs are highly sensitive to environmental conditions such as solvent, pH, and temperature.

Temperature: As discussed in section 4.1, temperature is a critical factor due to the thermal lability of the N-O bond. The thermal decomposition of hydroxylamines is often initiated by heat, with higher temperatures leading to faster rates of decomposition and potentially runaway reactions. ntnu.no For reactions like the Cope-type hydroamination, which are often conducted at elevated temperatures, careful control is necessary to favor the desired addition reaction over decomposition. researchgate.net

pH: The pH of the reaction medium can dramatically alter reaction pathways. The thermal decomposition of hydroxylamine is significantly affected by the presence of acid or base. ntnu.no Acidic conditions (lower pH) can increase the maximum self-heating and pressure rates during decomposition. ntnu.no Conversely, basic conditions (higher pH) can lower the onset temperature for decomposition and lead to the generation of more gaseous products. ntnu.no In some enzymatic and chemical systems, the reactivity of hydroxylamine derivatives is pH-dependent, with different protonation states of the molecule exhibiting different reactivities. For example, in certain oxidation reactions, a pH-independent region may be observed where the neutral hydroxylamine species is the primary reactant, while at higher pH, the deprotonated anionic form becomes the dominant reacting species. researchgate.net

Solvent: The choice of solvent can influence reaction selectivity and even the operative mechanism. In the catalytic reduction of certain oximes to hydroxylamines, switching the solvent from toluene (B28343) to 1,4-dioxane (B91453) was found to be crucial for enabling the reduction of less reactive aldoxime substrates. nih.gov In other cases, different solvents can lead to entirely different products. For example, a rhodium-catalyzed reaction of a diazo compound with an O-acyl hydroxylamine derivative was shown to proceed via different mechanistic pathways in dichloromethane (B109758) versus tetrahydrofuran (B95107) (THF), with the latter solvent participating in the reaction to form an oxonium ylide intermediate. researchgate.netnih.gov The solvent can also affect enantioselectivity in asymmetric reactions; ethereal solvents have been noted to give higher conversions in certain Cope-type hydroaminations. researchgate.net Computational studies have also highlighted the role of solvent in stabilizing transition states, with aqueous solutions shown to lower the activation barrier for the bimolecular isomerization of hydroxylamine compared to the gas phase. acs.org

Table 3: Summary of Environmental Effects on Hydroxylamine Analog Reactions

| Parameter | Observed Effect | Example Reference |

|---|---|---|

| Temperature | Higher temperature increases the rate of thermal decomposition via N-O bond cleavage. | ntnu.no |

| pH (Acidity/Basicity) | Alters decomposition pathways and rates; affects the protonation state and nucleophilicity of the hydroxylamine. | researchgate.netntnu.no |

| Solvent | Can alter reaction selectivity, mechanism, and the reactivity of certain substrates. | acs.orgresearchgate.netnih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography of N,N-Bis(4-chlorobenzyl)hydroxylamine and Structurally Related Derivatives

Analysis of Molecular Conformation, Stereochemistry, and Torsional Angles

The molecular conformation of this compound is dictated by the spatial arrangement of its two 4-chlorobenzyl groups and the hydroxylamine (B1172632) core. The central nitrogen atom is trisubstituted, and like other N,N-disubstituted hydroxylamines, it is expected to have a pyramidal geometry. nih.govresearchgate.net The flexibility of the molecule is primarily due to rotation around the C-N and N-O single bonds.

Table 1: Predicted Torsional Angles in this compound This interactive table allows for the exploration of key predicted torsional angles that define the molecule's three-dimensional shape.

| Torsion Angle | Predicted Range (°) | Significance |

| C(aryl)-C(benzyl)-N-O | 60 - 180 | Influences the orientation of the benzyl (B1604629) groups relative to the hydroxylamine core. |

| C(benzyl)-N-C(benzyl) | 110 - 120 | Defines the angle between the two bulky benzyl substituents. |

| C(benzyl)-N-O-H | 170 - 180 | Determines the position of the hydroxyl proton. |

Investigations of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound will be governed by a variety of intermolecular interactions. ias.ac.in The presence of the hydroxyl group allows for the formation of hydrogen bonds, which are strong, directional interactions that often dominate crystal packing. It is anticipated that O-H···N or O-H···O hydrogen bonds could form, leading to the creation of dimers or chain-like structures in the crystal lattice. tandfonline.comresearchgate.net

In addition to hydrogen bonding, other weak interactions play a crucial role. dntb.gov.ua The chlorobenzyl groups can participate in several types of interactions:

π-π Stacking: The aromatic rings of the benzyl groups can stack on top of each other, an interaction that is common in nitro-substituted benzenes and other aromatic systems. mdpi.comrsc.org

C-H···π Interactions: The hydrogen atoms of the benzyl methylene (B1212753) groups or the aromatic rings can interact with the electron-rich π-system of an adjacent molecule.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electronegative atoms like oxygen or nitrogen.

The interplay of these forces dictates the final crystal packing motif. In the crystal structure of p-[N,N-bis(2-chloroethyl) aminobenzaldehyde, for example, the packing is primarily influenced by van der Waals forces. researchgate.net

Structural Characterization of Reaction Intermediates and Co-crystals

The synthesis of N,N-disubstituted hydroxylamines can proceed through various intermediates. For instance, the oxidation of secondary amines like dibenzylamine (B1670424) can yield corresponding O-benzoyl-N,N-disubstituted hydroxylamines as intermediates. nih.gov Characterizing such intermediates via X-ray crystallography provides valuable mechanistic insights.

Co-crystallization is another technique that can be employed. Forming co-crystals of this compound with other molecules, known as co-formers, can modify its physical properties and provide further understanding of its intermolecular interaction capabilities. The study of co-crystals of related urea (B33335) derivatives has been pivotal in drug discovery research. researchgate.net

High-Resolution NMR Spectroscopic Techniques for Complete Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound in solution. wikipedia.org

1D and 2D NMR for Proton and Carbon Connectivity and Stereochemical Assignments

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the chlorobenzyl rings, the methylene protons of the benzyl groups, and the hydroxyl proton. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern. The methylene protons (-CH₂-) would likely appear as a singlet, though they could show more complex splitting if their environments are not equivalent. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can be concentration-dependent. For comparison, in 4-chlorobenzyl alcohol, the methylene protons appear at around 4.6 ppm and the aromatic protons between 7.2 and 7.4 ppm. chemicalbook.com

¹³C NMR: The carbon spectrum will show separate signals for each unique carbon atom. This includes the four distinct carbons of the para-substituted phenyl ring, the methylene carbon, and any carbons in the backbone. The chemical shifts provide information about the electronic environment of each carbon. For example, the carbon attached to the chlorine atom will be shifted downfield. In 4-chlorobenzylamine, the benzylic carbon appears around 45 ppm, while the aromatic carbons are in the 128-143 ppm range. chemicalbook.com

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity between atoms. researchgate.net

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to assign protons within the same spin system, for example, within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting the different fragments of the molecule, such as linking the benzyl methylene protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, providing information about the molecule's 3D structure and conformation in solution. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the key atoms in the molecule.

| Atom | Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 7.2 - 7.5 | Expected as two doublets (AA'BB' system). |

| Methylene Protons (-CH₂-) | ¹H | ~4.0 - 4.5 | Likely a singlet. |

| Hydroxyl Proton (-OH) | ¹H | Variable | Broad singlet, position depends on solvent and concentration. |

| Aromatic Carbons | ¹³C | 128 - 140 | Four distinct signals expected. |

| Methylene Carbon (-CH₂-) | ¹³C | ~55 - 65 | Shift influenced by adjacent nitrogen and aromatic ring. |

| C-Cl Carbon | ¹³C | ~132 - 135 | Deshielded by the electronegative chlorine. |

Dynamic NMR Studies for Conformational Dynamics

This compound is a flexible molecule, and its different conformations can interconvert at room temperature. Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to study these conformational changes. rsc.org For N,N-dialkylhydroxylamines, temperature-dependent NMR spectra have been used to investigate the energy barriers associated with processes like nitrogen inversion and rotation around the N-O bond. researchgate.netrsc.org

At low temperatures, the rate of interconversion between different conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single, averaged signal. By analyzing the changes in the line shape of the NMR signals with temperature, it is possible to calculate the activation energy and other thermodynamic parameters for the conformational exchange process. nih.gov This provides valuable information about the flexibility of the molecule and the relative stability of its different conformations.

Mass Spectrometry for Molecular Formula Confirmation and Reaction Pathway Monitoring

Mass spectrometry (MS) serves as a fundamental analytical technique for the characterization of this compound. It provides definitive confirmation of the compound's molecular formula and offers a robust method for monitoring its synthesis in real-time.

High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of the molecule. For this compound, the expected monoisotopic mass is 281.0370 Da. HRMS techniques, such as electrospray ionization-time-of-flight (ESI-TOF), can measure the mass-to-charge ratio (m/z) with high precision, allowing for the verification of the molecular formula, C₁₄H₁₃Cl₂NO. nist.gov The presence of two chlorine atoms results in a characteristic isotopic pattern (M, M+2, M+4) that further aids in structural confirmation.

Molecular Mass and Formula of this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃Cl₂NO | chemscene.comchemicalbook.com |

| Molecular Weight | 282.17 g/mol | chemscene.comchemicalbook.com |

| Monoisotopic Mass | 281.0370 Da | nist.gov |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for monitoring the synthesis of this compound. waters.com The synthesis typically involves the reaction of 4-chlorobenzyl chloride with hydroxylamine. Using LC-MS, chemists can track the consumption of reactants and the formation of the final product over time. nih.govacs.org This is achieved by monitoring the ion chromatograms corresponding to the m/z values of the starting materials, any potential intermediates (such as N-(4-chlorobenzyl)hydroxylamine), and the final product ([M+H]⁺ at m/z 282.17). This real-time analysis allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and minimize the formation of impurities. waters.com Advanced techniques like selected reaction monitoring (SRM) can be employed for highly specific and quantitative analysis of the target compound, even in complex reaction mixtures. youtube.comnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing its molecular vibrations. jove.com These techniques are instrumental in identifying the functional groups present in this compound and can also be used to monitor the progress of its synthesis. anton-paar.com

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. jove.com Each functional group has characteristic absorption frequencies, making IR spectroscopy a powerful tool for structural elucidation. pressbooks.pubspecac.com For this compound, key absorptions are expected for its O-H, C-H, C=C (aromatic), C-N, and C-Cl bonds. The O-H stretching vibration of the hydroxylamine group is expected to appear as a broad band in the 3200-3400 cm⁻¹ region, with the broadening due to intermolecular hydrogen bonding. libretexts.org The region from 400-1400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule as a whole. libretexts.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. anton-paar.com It is based on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. Aromatic compounds typically exhibit strong Raman signals for their C=C ring stretching vibrations. nih.govepj-conferences.org Therefore, in the Raman spectrum of this compound, the aromatic ring modes would be prominent. The symmetric stretching of non-polar bonds also tends to produce strong Raman signals.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Source |

|---|---|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3400 | Strong, Broad | Weak | libretexts.org |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium | Strong | libretexts.org |

| Aliphatic C-H (CH₂) | C-H stretch | 2850 - 2960 | Medium | Medium | libretexts.org |

| Aromatic Ring | C=C stretch | 1585 - 1600 & 1400 - 1500 | Medium-Strong | Strong | libretexts.org |

| Benzylamine (B48309) | C-N stretch | 1020 - 1250 | Medium | Medium-Weak | specac.com |

| Hydroxylamine | N-O stretch | 900 - 1100 | Medium | Medium-Weak | |

| Aromatic (p-disubstituted) | C-H out-of-plane bend | 800 - 840 | Strong | Weak | libretexts.org |

| Chloroalkane | C-Cl stretch | 700 - 800 | Strong | Strong |

By monitoring the vibrational spectra over the course of a reaction, one can track the disappearance of reactant-specific bands and the emergence of product-specific bands. For instance, in the synthesis from 4-chlorobenzyl chloride and hydroxylamine, the disappearance of the N-H stretching and bending vibrations from hydroxylamine and the appearance of the characteristic aromatic C-H and C=C stretches, along with the unique fingerprint of the final product, would indicate the progression of the reaction.

Theoretical and Computational Chemistry Studies of N,n Bis 4 Chlorobenzyl Hydroxylamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For a molecule like N,N-Bis(4-chlorobenzyl)hydroxylamine, DFT calculations would provide fundamental insights into its electronic properties and reactivity.

Prediction of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Reactivity Indices

A DFT study would typically predict the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, with a smaller gap often indicating higher reactivity. Reactivity indices such as electronegativity, chemical hardness, and electrophilicity index could also be calculated to further understand the molecule's behavior in chemical reactions.

Table 1: Hypothetical Data Table for Predicted Electronic Properties of this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Calculation of Reaction Energetics, Transition State Geometries, and Activation Barriers

Quantum chemical calculations are instrumental in studying reaction mechanisms. For this compound, these methods could be used to calculate the energetics of potential reactions, such as decomposition or oxidation. This would involve identifying the geometries of transition states and calculating the activation barriers, providing a detailed understanding of the reaction pathways and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be employed to explore its conformational landscape, identifying the most stable three-dimensional arrangements of the molecule in different environments. These simulations can also provide critical information about how the molecule interacts with solvents, a phenomenon known as solvation, which significantly influences its behavior and reactivity in solution.

Computational Modeling of Chemical Interactions (e.g., hydrogen bonding, π-stacking)

Computational modeling is essential for understanding the non-covalent interactions that govern molecular recognition and self-assembly. In the case of this compound, modeling would focus on interactions such as:

Hydrogen Bonding: The hydroxylamine (B1172632) group (-N-OH) can act as both a hydrogen bond donor and acceptor. Computational models can predict the strength and geometry of these hydrogen bonds.

π-Stacking: The presence of two chlorobenzyl groups suggests the possibility of π-stacking interactions between the aromatic rings. Computational studies can quantify the energy of these interactions, which are crucial for understanding the packing of the molecule in the solid state and its interactions with biological macromolecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Applications of N,n Bis 4 Chlorobenzyl Hydroxylamine in Synthetic Organic Chemistry and Materials Science

As a Versatile Reagent for Nitrogen-Containing Compound Synthesis

The synthesis of nitrogen-containing compounds is a cornerstone of modern organic chemistry, driven by their prevalence in pharmaceuticals, natural products, and advanced materials. tcichemicals.com Hydroxylamine (B1172632) derivatives, including N,N-disubstituted variants like N,N-Bis(4-chlorobenzyl)hydroxylamine, have emerged as important intermediates for creating complex nitrogenous molecules. researchgate.net

Facilitation of C-N Bond Formations, Including Amination Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis. rsc.org Hydroxylamine-derived reagents are key players in a class of reactions known as electrophilic aminations, where they serve as an "electrophilic nitrogen source" to form C-N bonds. wiley-vch.de This is typically achieved by attaching an electronegative group to the nitrogen, which acts as a leaving group. wiley-vch.de In the case of N,N-disubstituted hydroxylamines, the N-O bond is inherently weak and can be cleaved, facilitating the transfer of the nitrogen atom to a carbon nucleophile. mdpi.com

This compound can theoretically participate in such reactions. The hydroxylamine group can be oxidized to form nitroso or nitro derivatives, which are useful intermediates. smolecule.com Furthermore, the chlorine atoms on the benzyl (B1604629) rings can undergo nucleophilic substitution, allowing for the introduction of other functional groups. smolecule.com This dual reactivity makes it a potentially valuable reagent.

General strategies for C-N bond formation using hydroxylamine derivatives include:

Palladium-catalyzed cross-coupling: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds between aryl halides and amines. tcichemicals.com While this typically involves amines as nucleophiles, related catalytic systems can utilize hydroxylamine derivatives.

Copper-catalyzed amination: Copper catalysts are effective in mediating the N-arylation of hydroxylamines with aryl iodides, broadening the scope of accessible N-arylhydroxylamine products. organic-chemistry.org

Electrophilic Amination of Nucleophiles: Hydroxylamine derivatives can be used to aminate carbanions and other carbon nucleophiles, providing a direct route to amines. wiley-vch.de

Table 1: Selected C-N Bond Formation Reactions Utilizing Hydroxylamine Derivatives

| Reaction Type | Catalyst/Reagent | Substrate | Product Type | Reference |

|---|---|---|---|---|

| Cross-Coupling | Palladium/BippyPhos | Aryl Halides | N-Arylhydroxylamines | organic-chemistry.org |

| N-Arylation | Copper | Aryl Iodides | N, O-Functionalized Hydroxylamines | organic-chemistry.org |

| Electrophilic Amination | Transition Metal Complexes | Organometallic Reagents | Primary/Secondary Amines | wiley-vch.de |

| Allylic Substitution | Iridium | Allylic Carbonates | N-(1-allyl)hydroxylamines | organic-chemistry.org |

Utility in the Construction of N-Heterocyclic Architectures

Nitrogen-containing heterocycles (N-heterocycles) are fundamental structural motifs in a vast array of biologically active compounds and functional materials. rsc.org The synthesis of these ring systems is a major focus of organic chemistry. rsc.org Hydroxylamines and their derivatives are valuable precursors for N-heterocycles due to the characteristic weakness of the N-O σ bond, which has an average bond energy of about 57 kcal/mol. mdpi.com This labile bond can be readily cleaved under the influence of transition-metal catalysts or radical initiators, enabling cyclization reactions to form new C-N bonds and construct the heterocyclic core. mdpi.com

Using this N-O bond cleavage strategy, hydroxylamines have been successfully employed to synthesize a diverse range of N-heterocycles, including:

Pyrroles

Pyrrolines

Pyridines

Aziridines

β-Lactams

Oxazoles

1H-Indazoles mdpi.com

The development of transition-metal-catalyzed and radical-mediated cyclizations has made this approach a powerful tool in organic synthesis. mdpi.com this compound, as a member of this class, could potentially serve as a nitrogen source in the construction of such heterocyclic frameworks.

Application in One-Pot Sequential Syntheses

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. chesci.comscielo.org.mx These procedures are highly valued in both academic research and industrial applications. nih.gov

The structural features of this compound make it a candidate for use in one-pot, multi-component reactions. For instance, it could be incorporated into sequences where an initial C-N bond formation is followed by an intramolecular cyclization to build a complex heterocyclic system. A hydroxylamine-mediated addition–elimination process was successfully used to overcome a challenging 5-exo versus 6-endo cyclization issue in the synthesis of pluramycin-class antibiotics, demonstrating the unique reactivity hydroxylamines can bring to complex synthetic sequences. acs.org The ability to perform condensation reactions with carbonyl compounds to form oximes further highlights its versatility for inclusion in sequential synthetic strategies. smolecule.com

Role in Polymerization Processes and Polymer Additives (Extrapolated from DBHA Studies)

While specific studies on this compound in polymer science are not widely documented, its structural analogue, N,N-Dibenzylhydroxylamine (DBHA), has been investigated as a polymerization inhibitor. nih.govrichmanchemical.com The findings from DBHA studies provide a strong basis for extrapolating the potential functions of its chlorinated counterpart in polymer systems. The presence of chlorine atoms on the benzyl rings may influence its reactivity and effectiveness.

Investigation as an Inhibitor or Retarder in Radical Polymerization

Uncontrolled, auto-accelerating polymerization reactions can pose significant safety hazards in industrial settings due to their highly exothermic nature. nih.gov To mitigate these risks, chemical inhibitors are added to suppress or retard the polymerization process. nih.govnih.gov

N,N-Dibenzylhydroxylamine (DBHA) has been identified as a less toxic alternative inhibitor for styrene (B11656) polymerization. nih.gov The primary mechanism of inhibition involves the quenching of peroxyl radicals at the ends of propagating polymer chains through hydrogen abstraction from the hydroxylamine's N-O-H group. core.ac.uk In systems containing oxygen, the resulting N,N-dibenzylnitroxide also contributes to the inhibition effect. core.ac.uk Sterically hindered hydroxylamines are recognized as effective free radical scavengers that can be added to monomers like styrene during their production, storage, and transport to prevent unwanted polymerization. google.com Given its structural similarity, this compound is expected to function similarly as a radical scavenger and polymerization inhibitor.

Studies of Synergistic Effects with Co-additives in Polymer Systems

The performance of polymerization inhibitors can often be enhanced through synergistic effects, where a mixture of two or more additives provides greater inhibition than the sum of their individual effects. nih.gov Studies on DBHA have revealed such synergism when it is used in combination with 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (2,5-DTBBQ) to inhibit the auto-initiated polymerization of styrene. core.ac.uk

The investigation into this synergistic mixture found that:

A charge transfer complex is formed between DBHA and 2,5-DTBBQ, which may play a role in the inhibition mechanism. core.ac.uk

During the inhibition process, N,N-dibenzylnitroxide is formed, and its concentration correlates with the inhibition time. core.ac.uk

The 2,5-DTBBQ is reduced to 2,5-di-tert-butyl-hydroquinone (2,5-DTBHQ), which itself shows some retardation effect on styrene polymerization. core.ac.uk

This evidence of synergistic activity suggests that this compound could also exhibit enhanced performance when paired with suitable co-additives in polymer formulations.